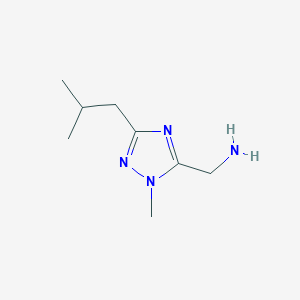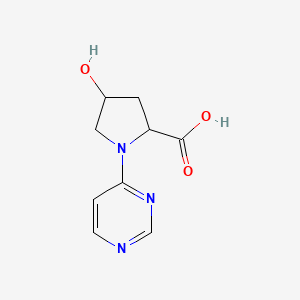
3-Formyl-2-hydroxyquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with formylating agents under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .
Análisis De Reacciones Químicas
3-Formyl-2-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
3-Formyl-2-hydroxyquinoline-4-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, quinoline derivatives are known for their therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities . In the industry, it is used in the development of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 3-Formyl-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. For example, quinoline derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparación Con Compuestos Similares
3-Formyl-2-hydroxyquinoline-4-carboxylic acid can be compared with other similar compounds such as 2-hydroxyquinoline-4-carboxylic acid and 3-hydroxyquinoline-4-carboxylic acid . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the formyl group in this compound makes it unique and enhances its potential for specific applications .
Propiedades
Fórmula molecular |
C11H7NO4 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
3-formyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-5-7-9(11(15)16)6-3-1-2-4-8(6)12-10(7)14/h1-5H,(H,12,14)(H,15,16) |
Clave InChI |
WXFVWHORMRLSQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)






![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





